Cas no 876607-76-0 ((2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid)

(2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid 化学的及び物理的性質
名前と識別子
-
- (2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid
-
- インチ: 1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H,1H3,(H,11,12)/b3-2+,5-4+,7-6+,9-8+
- InChIKey: XJMGDZBZBKBSLJ-GAXCVXDLSA-N
- ほほえんだ: C(O)(=O)/C=C/C=C/C=C/C=C/C
(2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D225500-500mg |
(2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid |
876607-76-0 | 500mg |
$2325.00 | 2023-05-18 |
(2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid 関連文献
-
1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
(2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acidに関する追加情報
Recent Advances in the Study of (2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid (CAS: 876607-76-0)
The compound (2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid (CAS: 876607-76-0) has recently garnered significant attention in the field of chemical biology and medicinal research due to its unique structural properties and potential therapeutic applications. This polyunsaturated fatty acid derivative, characterized by its conjugated tetraene system, has been the subject of several studies exploring its biological activities, synthetic pathways, and pharmacological potential. This research brief aims to synthesize the latest findings related to this compound, providing a comprehensive overview for professionals in the field.
Recent studies have highlighted the role of (2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid as a bioactive molecule with anti-inflammatory and anti-proliferative properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The research utilized in vitro models of macrophage activation, revealing a dose-dependent suppression of pro-inflammatory cytokines. These findings suggest potential applications in the treatment of chronic inflammatory diseases, although further in vivo studies are warranted.
From a synthetic chemistry perspective, advancements have been made in the efficient production of (2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid. A novel catalytic methodology developed by researchers at ETH Zurich (2024) enables the stereoselective synthesis of this compound with improved yield and purity. The approach employs a palladium-catalyzed cross-coupling strategy, addressing previous challenges related to isomerization during synthesis. This methodological breakthrough is particularly significant for scaling up production for potential pharmaceutical applications.
Structural-activity relationship (SAR) studies have provided deeper insights into the molecular interactions of (2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid. Computational modeling combined with experimental data has identified the conjugated tetraene system as crucial for its biological activity. Modifications to the carboxyl group have been explored to enhance bioavailability while maintaining therapeutic efficacy. These findings, published in Bioorganic & Medicinal Chemistry Letters (2024), lay the groundwork for the development of derivatives with optimized pharmacokinetic properties.
In the realm of cancer research, preliminary investigations have revealed promising anti-tumor activity of (2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid. A multi-center study demonstrated its ability to induce apoptosis in various cancer cell lines, particularly those resistant to conventional chemotherapy. The compound appears to modulate multiple signaling pathways, including the PI3K/AKT and MAPK cascades. While these results are encouraging, researchers emphasize the need for comprehensive toxicology studies before clinical translation.
The metabolic fate of (2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid has been another area of active investigation. Recent pharmacokinetic studies utilizing advanced mass spectrometry techniques have mapped its absorption, distribution, metabolism, and excretion profiles. These studies have identified several phase I and phase II metabolites, providing valuable information for future drug development efforts. Interestingly, the compound demonstrates favorable tissue distribution patterns, with particular accumulation in inflammatory sites.
Looking forward, the research community anticipates several directions for further investigation of (2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid. These include detailed mechanistic studies to elucidate its molecular targets, development of more stable analogs, and exploration of combination therapies. The compound's multifunctional nature presents both opportunities and challenges for its development as a therapeutic agent. As research progresses, (2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid (CAS: 876607-76-0) continues to emerge as a promising candidate in the chemical biology and pharmaceutical landscape.
876607-76-0 ((2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid) 関連製品
- 1807112-15-7(Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylate)
- 1261964-08-2(3-Bromo-5-(3-formylphenyl)phenol)
- 10031-24-0(dibromostannane)
- 2229562-92-7(methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetate)
- 760-30-5(2-sulfanylacetohydrazide)
- 1806532-61-5(Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate)
- 1805948-33-7(3-Bromo-2-methyl-6-(trifluoromethyl)aniline)
- 1396785-49-1(6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide)
- 2231676-43-8(2-benzyloxy-4,4-difluoro-cyclohexanecarboxylic acid)
- 210366-17-9(2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)-)




